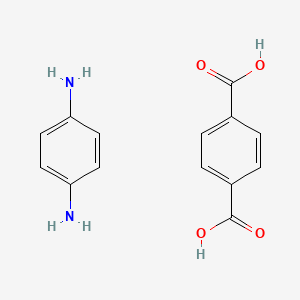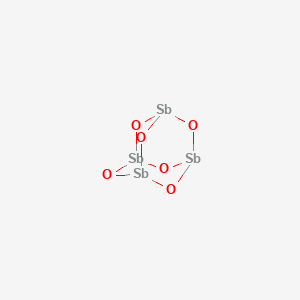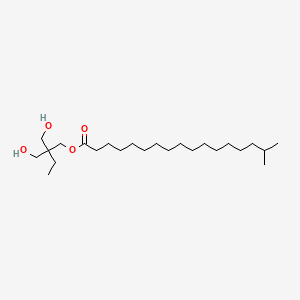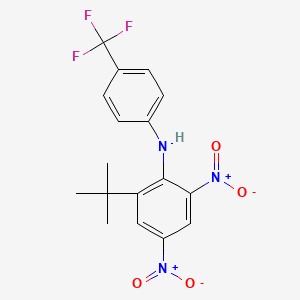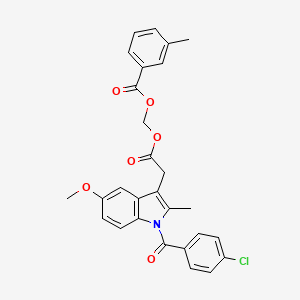
2-(Benzyl(3-(diethylamino)propyl)amino)-o-acetotoluidide, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes both benzyl and azanium groups, making it a subject of interest in various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl and azanium components separately, followed by their combination under controlled conditions. Common reagents used in the synthesis include benzyl chloride, diethylamine, and 2-methylaniline .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also common to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amine compounds.
Substitution: The benzyl and azanium groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds
Mécanisme D'action
The mechanism of action of benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride include:
- Benzyltrimethylammonium chloride
- Benzyltriethylammonium chloride
- Benzyltriphenylphosphonium chloride
Uniqueness
What sets benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride apart from these similar compounds is its unique combination of benzyl and azanium groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
77966-34-8 |
|---|---|
Formule moléculaire |
C23H35Cl2N3O |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium;dichloride |
InChI |
InChI=1S/C23H33N3O.2ClH/c1-4-25(5-2)16-11-17-26(18-21-13-7-6-8-14-21)19-23(27)24-22-15-10-9-12-20(22)3;;/h6-10,12-15H,4-5,11,16-19H2,1-3H3,(H,24,27);2*1H |
Clé InChI |
SXTXESFRBPRIOT-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCC[NH+](CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


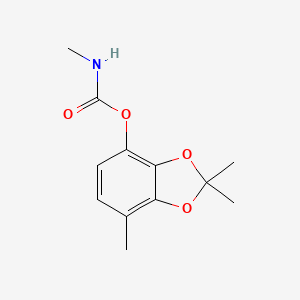
![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)
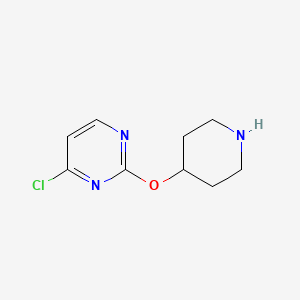
![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

